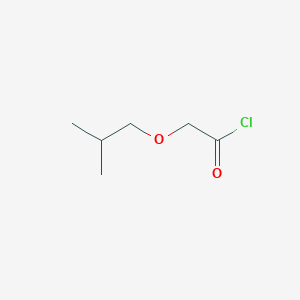

Isobutoxyacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

2-(2-methylpropoxy)acetyl chloride |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

JRJRWVDBFVUPHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reactivity Patterns

Isobutoxyacetyl chloride undergoes nucleophilic acyl substitution reactions, proceeding via an addition-elimination mechanism . Below are the primary reaction types, summarized in tables for clarity.

2.1. Reaction with Alcohols (Esterification)

Reacts with alcohols (e.g., methanol) to form esters and HCl.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH) | Isobutoxyacetyl alkyl ester | Base (e.g., pyridine or triethylamine) |

Mechanism:

-

Nucleophilic attack: The alcohol’s oxygen attacks the carbonyl carbon.

-

Intermediate formation: A tetrahedral intermediate forms.

2.2. Reaction with Amines (Amidation)

Reacts with ammonia or amines (primary/secondary) to form amides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Amidation | Amine (R-NH₂) | Isobutoxyacetyl amide | Base (e.g., triethylamine) |

Mechanism:

-

Nucleophilic attack: The amine’s nitrogen attacks the carbonyl carbon.

2.3. Reaction with Water (Hydrolysis)

Reacts with water to regenerate the carboxylic acid (isobutoxyacetic acid).

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Hydrolysis | Water | Isobutoxyacetic acid | Acidic/neutral conditions |

2.4. Friedel-Crafts Acylation

Undergoes electrophilic aromatic substitution in the presence of a Lewis acid (e.g., AlCl₃) to form aryl ketones.

| Reaction Type | Substrate | Product | Conditions | References |

|---|---|---|---|---|

| Friedel-Crafts acylation | Aromatic ring | Aryl ketone (e.g., acetophenone analog) | AlCl₃ catalyst, anhydrous conditions |

Mechanism:

-

Electrophile generation: Formation of an acylium ion (resonance-stabilized) via AlCl₃ coordination .

-

Aromatic substitution: Electrophilic attack on the aromatic ring, followed by deprotonation .

2.5. Reaction with Ethers

Reacts with ethers (e.g., methyl isobutyl ether) in the presence of Lewis acids (e.g., ZnCl₂) to form mixed esters or anhydrides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Ether reaction | Ether | Mixed ester/anhydride | ZnCl₂ catalyst, anhydrous conditions |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling isobutoxyacetyl chloride in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, and work in a fume hood to prevent inhalation exposure . Storage should be in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Spill management requires cellulose-based absorbents, followed by neutralization with sodium bicarbonate . Safety data gaps necessitate referencing analogous acyl chlorides for hazard extrapolation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : The compound is typically synthesized via reaction of isobutoxyacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include refluxing at 60–70°C for 4–6 hours, followed by distillation to isolate the product. Reaction progress can be monitored by FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Q. What are the key considerations for storing this compound to ensure long-term stability?

- Methodological Answer : Store in amber glass bottles under nitrogen at –20°C to slow hydrolysis. Moisture-sensitive handling requires predrying glassware and using molecular sieves (3Å) in storage containers. Regularly test purity via GC-MS to detect degradation byproducts like isobutoxyacetic acid .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for acylations using this compound to minimize side reactions?

- Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic reactivity. Control reaction temperature (<0°C) to suppress Friedel-Crafts byproducts in aromatic substitutions. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics and should be validated via DOE (Design of Experiments) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.0–1.2 ppm for isobutyl CH₃; δ 4.0–4.2 ppm for OCH₂).

- FT-IR : C=O stretch at ~1800 cm⁻¹; C-Cl at ~550–850 cm⁻¹.

- GC-MS : Monitor purity using a DB-5 column (30 m × 0.25 mm) with He carrier gas.

Cross-validate results with elemental analysis (C, H, Cl) to confirm stoichiometry .

Q. How should researchers address contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, dry N₂ atmosphere) and validate purity using orthogonal methods (e.g., Karl Fischer titration for water content). Compare results with structurally similar compounds (e.g., isobutyryl chloride) to identify systematic errors. Publish full experimental details, including solvent lot numbers and equipment calibration data, to enhance reproducibility .

Q. What strategies can mitigate hydrolysis of this compound during experimental procedures?

- Methodological Answer : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and molecular sieves in reaction mixtures. Add scavengers like trimethylsilyl chloride to sequester trace water. For time-sensitive steps, employ syringe pumps to control reagent addition rates .

Q. How can computational chemistry methods predict reactivity patterns of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilicity at the carbonyl carbon. Compare computed LUMO energies with experimental reaction rates in nucleophilic acyl substitutions. Validate predictions using Hammett plots for substituent effects in aryl amine reactions .

Q. What methodologies are recommended for tracking and quantifying byproducts in reactions involving this compound?

- Methodological Answer : Use HPLC with a C18 column and UV detection (210 nm) to separate byproducts. Employ internal standards (e.g., biphenyl) for quantification. For volatile byproducts, pair headspace GC-MS with solid-phase microextraction (SPME) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.